![molecular formula C7H8F3N3O B2835272 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide CAS No. 351520-68-8](/img/structure/B2835272.png)
2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide” is a chemical compound with a molecular formula of C7H8F3N3O . It is also known as “HBT1” and is used in research .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a trifluoromethyl group attached to it . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique
1. Coordination Complexes and Antioxidant Activity
2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide derivatives have been used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activities, demonstrating their potential in oxidative stress-related applications (Chkirate et al., 2019).
2. Antimycobacterial Agents
A series of 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids, starting from a derivative of this compound, were synthesized and evaluated for antimycobacterial activity. These compounds showed promising results as potential antimycobacterial agents (Emmadi et al., 2015).
3. Antimicrobial Activity
Pyrazole-imidazole-triazole hybrids, which include derivatives of this compound, have been synthesized and evaluated for their antimicrobial activities. These compounds showed effectiveness against various microbial strains, indicating their potential in antimicrobial therapies (Punia et al., 2021).
4. Synthesis of Novel Derivatives for Various Biological Applications
Various derivatives of this compound have been synthesized and studied for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These studies highlight the compound's versatility in medicinal chemistry applications (Küçükgüzel et al., 2013).
5. Herbicidal Activity
Substituted phenyl pyrazole derivatives, including those derived from this compound, have been synthesized and tested for herbicidal activity. Some of these compounds exhibited high bioactivity, suggesting their potential use in agricultural applications (Zhou et al., 2010).
6. Synthesis and Anticancer Activity
Derivatives of this compound have been synthesized and evaluated for their anticancer activities. Certain compounds displayed appreciable cancer cell growth inhibition, indicating their potential as anticancer agents (Al-Sanea et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological activities .
Mode of Action
It’s known that the trifluoromethyl group often contributes to the lipophilicity, electronegativity, basicity, and bioavailability of a compound . These properties can influence how the compound interacts with its targets.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of pathways, including those involved in inflammation, cancer, and viral infections .
Pharmacokinetics
The compound’s predicted density is approximately 150±01 g/cm3 , which may influence its absorption and distribution. The compound’s predicted boiling point is 224.4±35.0 °C , which could impact its stability and therefore its metabolism and excretion.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. For instance, the compound’s predicted melting point is 177-179 °C , suggesting that it may be stable under normal physiological conditions but could degrade under high temperatures.
Propriétés
IUPAC Name |
2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O/c1-4-2-5(7(8,9)10)12-13(4)3-6(11)14/h2H,3H2,1H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWANHAGZHOXSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-Dichlorobenzoyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2835189.png)
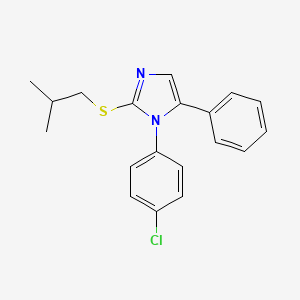
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2835194.png)

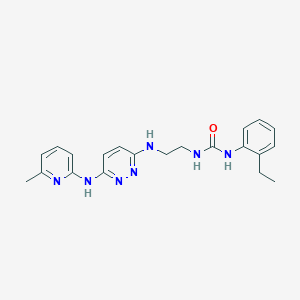
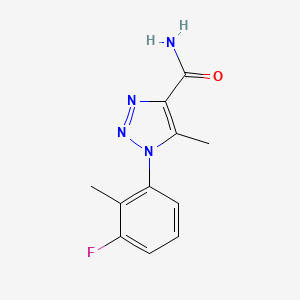

acetic acid](/img/structure/B2835204.png)
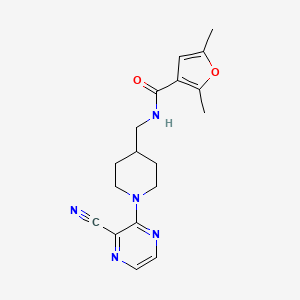
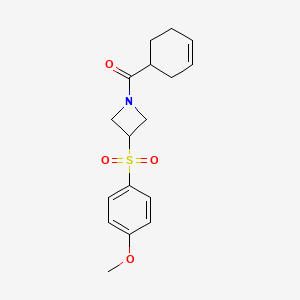

![Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride](/img/structure/B2835210.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2835211.png)
